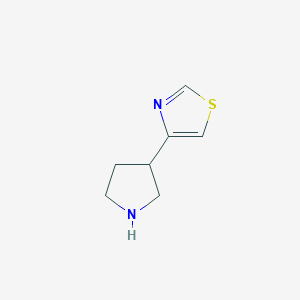

4-(3-Pyrrolidinyl)thiazole

Description

Historical Trajectory and Significance of Thiazole (B1198619) and Pyrrolidine (B122466) Scaffolds in Chemical Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has been a cornerstone of chemical and pharmaceutical science for decades. nih.gov Its unique electronic properties and the ability of its various positions to undergo chemical modifications have made it a versatile scaffold in the synthesis of a wide array of compounds. nih.govresearchgate.net Thiazole derivatives are found in numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netjetir.orgglobalresearchonline.net The presence of a thiazole nucleus is a key feature in several clinically approved drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib, highlighting its therapeutic importance. jetir.orgglobalresearchonline.net

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in medicinal chemistry. openmedicinalchemistryjournal.com This scaffold is found in many natural products, including alkaloids, and is a component of numerous physiologically active compounds. openmedicinalchemistryjournal.com The pyrrolidine ring's conformational flexibility and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent use in drug design to optimize binding affinity and pharmacokinetic properties.

The combination of these two scaffolds into a single molecular architecture, such as in 4-(3-Pyrrolidinyl)thiazole, presents a compelling area of research. The historical success of both individual moieties in yielding biologically active compounds provides a strong foundation for investigating their synergistic potential.

Rationale for Investigating the this compound Molecular Architecture

The rationale for investigating the this compound molecular architecture stems from the established pharmacological importance of both the thiazole and pyrrolidine rings. The strategic combination of these two heterocyclic systems is hypothesized to create novel compounds with unique and potentially enhanced biological activities.

The thiazole ring serves as a versatile platform that can be functionalized at various positions to modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov The pyrrolidine moiety, on the other hand, can introduce crucial elements for molecular recognition, such as basicity and the capacity for hydrogen bonding, which can improve a compound's solubility and its ability to bind to specific proteins or enzymes. smolecule.com

Research into derivatives of this scaffold is driven by the pursuit of new therapeutic agents. For instance, studies on related structures have shown that the introduction of a pyrrolidine group can enhance the anticancer activity of thiazole-based compounds. researchgate.net The investigation of this compound and its analogs is therefore a logical progression in the quest for novel molecules with potential applications in areas such as oncology, infectious diseases, and neuropharmacology.

Scope and Objectives of Academic Research on this compound and its Analogs

Academic research on this compound and its analogs is primarily focused on the synthesis of novel derivatives and the systematic evaluation of their biological activities. The overarching goal is to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical scaffold.

The investigation of this compound and its derivatives is typically guided by a positivist research paradigm, which relies on empirical evidence and quantitative analysis to test hypotheses. researcher.life This approach involves the following key methodologies:

Chemical Synthesis: The synthesis of novel analogs is a fundamental aspect of the research. This often involves multi-step reaction sequences, such as the Hantzsch thiazole synthesis, to construct the core thiazole ring and subsequently introduce the pyrrolidine moiety and other substituents. ijper.org The synthesized compounds are then purified and their structures are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Biological Screening: Once synthesized, the compounds are subjected to a battery of in vitro biological assays to assess their activity against various targets. This can include screens for anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov For example, cytotoxicity assays against different cancer cell lines are commonly used to identify potential anticancer agents. nih.gov

Computational Modeling: In silico methods, such as molecular docking, are often employed to predict how these molecules might interact with specific biological targets, such as enzymes or receptors. nih.govnih.gov This computational approach helps to rationalize the observed biological activities and guide the design of more potent and selective analogs.

The research themes surrounding the pyrrolidinyl thiazole motif have evolved from initial exploratory syntheses to more focused investigations into specific therapeutic areas. Early research likely focused on establishing reliable synthetic routes to the core scaffold and conducting broad-based biological screening to identify any promising activities.

More recently, research has become more target-oriented. For example, there is a growing interest in designing pyrrolidinyl thiazole derivatives as inhibitors of specific enzymes, such as kinases or topoisomerases, which are known to be involved in cancer progression. nih.govmdpi.com Another emerging theme is the development of these compounds as agents to combat infectious diseases, driven by the urgent need for new antimicrobial and antiviral drugs. nih.govscholaris.ca

The table below summarizes some of the key research findings for derivatives of the pyrrolidinyl thiazole scaffold.

| Compound Class | Research Focus | Key Findings |

| 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles with pyrrolidine substituents | Anticancer Agents | Showed potent antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization. researchgate.net |

| Thiazole derivatives with pyrrolidine moieties | Anti-HIV Agents | The presence of a pyrrolidine moiety was found to be favorable for anti-HIV activity in certain thiazole derivatives. mdpi.com |

| Thiazol-2-ethylamines with pyrrolidine-containing urea (B33335) analogues | Antitrypanosomal Agents | A urea analogue containing a pyrrolidine ring was identified as a potent and selective inhibitor of Trypanosoma brucei. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

4-pyrrolidin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10N2S/c1-2-8-3-6(1)7-4-10-5-9-7/h4-6,8H,1-3H2 |

InChI Key |

RWTPTYUXLDJACB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CSC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Pyrrolidinyl Thiazole and Its Structural Variants

Established and Emerging Synthetic Routes to the 4-(3-Pyrrolidinyl)thiazole Core

The construction of the this compound nucleus can be achieved through several strategic approaches, ranging from classical cyclization reactions to modern multi-component and catalytic methods.

The Hantzsch thiazole (B1198619) synthesis, a cornerstone in heterocyclic chemistry, remains a fundamental method for constructing the thiazole ring. ijper.org This reaction traditionally involves the condensation of an α-haloketone with a thioamide. ijper.org For the synthesis of this compound, this method requires precursors where the pyrrolidine (B122466) moiety is already in place on one of the key reactants.

Two primary adaptations are feasible:

Route A: Pyrrolidinyl-containing α-haloketone: This approach utilizes an α-haloketone substituted with a protected pyrrolidine ring at the α-position. For instance, 1-halo-3-(1-protected-pyrrolidin-3-yl)propan-2-one can be reacted with a simple thioamide (e.g., thioformamide) to yield the target scaffold after deprotection.

Route B: Pyrrolidinyl-containing thioamide: Alternatively, a thioamide bearing the pyrrolidinyl group, such as (pyrrolidin-3-yl)methanethioamide, can be condensed with a simple α-haloacetaldehyde or its equivalent.

The reaction conditions often require a polar solvent like ethanol (B145695) and may be conducted at room temperature or with heating. ijper.orgbiointerfaceresearch.com The choice of protecting group for the pyrrolidine nitrogen is critical to prevent side reactions and ensure compatibility with the reaction conditions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The Hantzsch synthesis is known for its reliability, though the preparation of the requisite substituted precursors can sometimes be multi-stepped. mdpi.com

Table 1: Hantzsch Synthesis Adaptation for this compound

| Route | Key Pyrrolidinyl Precursor | Co-reactant | General Product |

| A | 1-Halo-3-(1-Boc-pyrrolidin-3-yl)propan-2-one | Thioformamide | N-Boc-4-(3-pyrrolidinyl)thiazole |

| B | (1-Boc-pyrrolidin-3-yl)thioamide | Bromoacetaldehyde | N-Boc-4-(3-pyrrolidinyl)thiazole |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single step, avoiding the isolation of intermediates. ijcce.ac.irresearchgate.net For the synthesis of pyrrolidinyl-thiazole derivatives, MCRs can assemble the thiazole ring and incorporate the pyrrolidinyl group simultaneously.

A notable example is a one-pot procedure for preparing 2-(N-pyrrolidinyl)-4-amino-5-aroylthiazoles. researchgate.net This reaction involves the combination of an aroylacetonitrile, elemental sulfur, and a cyclic secondary amine like pyrrolidine. The reaction proceeds through a series of steps likely involving the formation of a cyanothioacetamide intermediate, which then cyclizes to form the substituted aminothiazole. While this specific example yields a 2-pyrrolidinylthiazole, the principles of MCRs can be adapted. For instance, a four-component reaction could theoretically involve an aldehyde, an amine (pyrrolidine), a source of the thiazole's C2-N bond (like an isocyanide), and a sulfur-containing component to construct the this compound core, though such specific examples are less commonly reported. The power of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds. ijcce.ac.irnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netnih.govnih.gov In the context of this compound, these methods can be used to couple a pre-formed thiazole ring with a pyrrolidine fragment or vice versa.

Common cross-coupling strategies include:

Suzuki Coupling: This involves the reaction of a 4-halothiazole (e.g., 4-bromothiazole) with a pyrrolidin-3-ylboronic acid or ester derivative. The pyrrolidinylboronic ester can be prepared from the corresponding Grignard reagent or by C-H borylation. The reaction is catalyzed by a palladium(0) complex with a suitable ligand.

Negishi Coupling: An alternative involves the coupling of a 4-halothiazole with a pyrrolidin-3-ylzinc reagent. arkat-usa.org

Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations can be envisioned where a functionalized pyrrolidine is coupled to a thiazole. However, for the C-C bond between the two rings, Suzuki or Negishi couplings are more direct.

These catalytic methods offer high functional group tolerance and are often performed under mild conditions. nih.gov The main challenge lies in the synthesis and stability of the organometallic pyrrolidine partner.

Table 2: Palladium-Catalyzed Cross-Coupling for Pyrrolidinyl Thiazole Synthesis

| Coupling Reaction | Thiazole Partner | Pyrrolidine Partner | Catalyst System (Example) |

| Suzuki | 4-Bromothiazole | (1-Boc-pyrrolidin-3-yl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) |

| Negishi | 4-Iodothiazole | (1-Boc-pyrrolidin-3-yl)zinc chloride | Pd(PPh₃)₄ |

Since the 3-position of the pyrrolidine ring is a stereocenter, controlling its stereochemistry is crucial for developing chiral compounds. Stereoselective synthesis can be achieved by using a chiral starting material or through asymmetric catalysis.

Chiral Pool Synthesis: The most straightforward approach is to start with a commercially available, enantiopure pyrrolidine derivative. L- or D-proline are inexpensive and common chiral starting materials that can be converted into 3-substituted pyrrolidines through established multi-step sequences. mdpi.com For example, 4-hydroxyproline (B1632879) can be transformed into a chiral 3-functionalized pyrrolidine suitable for incorporation into the thiazole synthesis. mdpi.com

Asymmetric Cycloaddition: 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful method for constructing the pyrrolidine ring with high stereocontrol. mdpi.com An azomethine ylide can be generated from an amino acid and an aldehyde, and its reaction with a dipolarophile containing a thiazole moiety could, in principle, construct the desired framework. The stereoselectivity is controlled by the geometry of the dipole and dipolarophile. mdpi.comresearchgate.net

Asymmetric Hydrogenation: Another strategy involves the synthesis of a pyrroline-thiazole conjugate, which can then be reduced to the pyrrolidine via asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand), thereby setting the stereocenter at the C3 position.

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core structure is assembled, further diversification can be achieved by introducing substituents onto the thiazole ring.

The thiazole ring has three positions available for substitution: C2, and C5 (assuming the C4 position is occupied by the pyrrolidinyl group). Introducing substituents in a controlled, regioselective manner is key to structure-activity relationship studies.

Palladium-catalyzed C-H activation/functionalization has emerged as a state-of-the-art method for the direct installation of functional groups onto heterocyclic rings, avoiding the need for pre-functionalized halogenated or organometallic substrates. rsc.org For a 4-substituted thiazole, the C5 position is generally the most electronically activated for electrophilic attack, while the C2 position is more acidic and susceptible to deprotonation and subsequent reaction with an electrophile.

C5-Functionalization: Direct C-H arylation or alkenylation at the C5 position can be achieved using palladium catalysts. The reaction of this compound with an aryl halide or alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an appropriate oxidant or directing group strategy can lead to the C5-substituted product. rsc.org

C2-Functionalization: The C2-proton of the thiazole ring is the most acidic. It can be selectively removed using a strong base (e.g., n-butyllithium) at low temperatures, generating a 2-lithiated thiazole species. This nucleophilic intermediate can then be quenched with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install a variety of functional groups exclusively at the C2 position.

These regioselective strategies provide powerful tools for systematically modifying the this compound scaffold to optimize its properties.

Chemical Modifications of the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring in this compound serves as a key handle for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly influence the physicochemical properties and biological activities of the resulting derivatives. Common strategies include N-acylation, N-alkylation, and N-arylation.

N-Acylation: The secondary amine of the pyrrolidine ring readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid generated.

N-Alkylation: Introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through reactions with alkyl halides or via reductive amination. nih.gov Reductive amination involves the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly versatile for introducing a wide range of substituted alkyl groups. nih.gov For instance, a method for the site-specific attachment of labels to the backbone of pyrrolidinyl peptide nucleic acids involves a postsynthetic reductive alkylation of aldehyde-containing labels onto a modified pyrrolidine ring. nih.gov Copper-catalyzed N-alkylation of N-heterocycles using propylene (B89431) carbonate as both a reagent and solvent presents a green and sustainable approach. mdpi.com Furthermore, a copper metallaphotoredox-catalyzed method allows for the N-alkylation of various N-nucleophiles, including pyrrolidine, with a broad range of alkyl bromides. princeton.edu

N-Arylation: The direct linkage of an aryl group to the pyrrolidine nitrogen is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple the pyrrolidine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org This powerful method allows for the synthesis of a diverse library of N-aryl-4-(3-pyrrolidinyl)thiazole analogs. For example, new 2-(aryl/heteroaryl)-6-(pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been successfully synthesized via the Buchwald-Hartwig amination. rsc.org

Exploration of Substitution Patterns on the Pyrrolidine Ring

Introducing substituents directly onto the carbon framework of the pyrrolidine ring offers another avenue for structural diversification and the modulation of molecular properties. This can be achieved through various synthetic strategies, including the use of substituted starting materials or the functionalization of a pre-formed pyrrolidine ring.

The synthesis of substituted pyrrolidines can be accomplished through multicomponent reactions, such as the Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields highly substituted pyrrolidines with good diastereoselectivity. A one-pot, four-step protocol has also been developed for the diastereoselective synthesis of silyl-substituted pyrrolidines. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful tool for constructing substituted pyrrolidine rings with a high degree of stereocontrol. researchgate.net These reactions can be used to generate a variety of complex spiro- and fused-pyrrolidine derivatives. For instance, the 1,3-dipolar cycloaddition of a chiral azomethine ylide can lead to the diastereoselective synthesis of pyrrolidines. researchgate.net

In the context of pyrrolidinylthiazoles, a study on antitumor agents explored the structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. nih.gov This research highlighted that aminopyrrolidine derivatives at the C-7 position were particularly effective, with the trans-3-amino-4-methoxypyrrolidinyl and 3-amino-3-methylpyrrolidinyl derivatives showing significant in vitro and in vivo antitumor activity. nih.gov

Advanced Coupling Reactions for Analog Generation

Modern cross-coupling reactions are indispensable tools for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse libraries of this compound analogs. Key among these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents onto a pre-functionalized thiazole or pyrrolidine ring. For instance, a halo-substituted this compound could be coupled with a variety of boronic acids to generate a library of analogs with diverse aromatic appendages.

Buchwald-Hartwig Amination: As mentioned previously, this reaction is a powerful method for N-arylation. wikipedia.orgorganic-chemistry.orglibretexts.org It can be applied to a this compound precursor to introduce a wide range of aryl and heteroaryl groups onto the pyrrolidine nitrogen, providing access to a vast chemical space. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This method can be utilized to install alkynyl moieties onto a halo-substituted this compound core. The resulting alkynes can then serve as versatile intermediates for further transformations, such as cycloaddition reactions or conversion to other functional groups. The Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes has been described as a method for the synthesis of disubstituted heterocycles. nih.gov

The following table summarizes these key coupling reactions and their potential application in the synthesis of this compound analogs.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Application for this compound Analogs |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | Palladium Catalyst | C-C | Introduction of aryl/heteroaryl groups on the thiazole or pyrrolidine ring. |

| Buchwald-Hartwig | Amine + Aryl Halide/Triflate | Palladium Catalyst | C-N | N-arylation of the pyrrolidine nitrogen. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium & Copper Catalysts | C-C (sp-sp2) | Introduction of alkynyl groups on the thiazole ring. wikipedia.orgresearchgate.net |

Modern Synthetic Techniques and Sustainable Chemistry Principles in this compound Synthesis

The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern organic chemistry. This section explores the application of microwave-assisted organic synthesis (MAOS), flow chemistry, and advances in catalysis to the synthesis of this compound and its derivatives, with a focus on sustainability.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgcem.com The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to be a convenient method for the rapid and high-yield synthesis of thiazoles. nih.govscispace.com

In the context of pyrrolidinyl-containing heterocycles, microwave irradiation has been successfully employed in 1,3-dipolar cycloaddition reactions to generate pyrrolidinyl spirooxindoles, significantly reducing reaction times from hours to minutes and improving yields. beilstein-journals.org Microwave-assisted synthesis has also been utilized for the preparation of various bioactive heterocyclic compounds, including pyrazole (B372694) and pyrrolo[2,3-b]pyrrole (B13429425) derivatives. mjcce.org.mkresearchgate.net These examples highlight the potential of MAOS to streamline the synthesis of this compound and its analogs, offering a more time- and energy-efficient approach.

The following table provides examples of microwave-assisted reactions relevant to the synthesis of the target scaffold.

| Reaction Type | Substrates | Conditions | Advantages |

| Hantzsch Thiazole Synthesis | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + thioureas | Methanol, 90 °C, 30 min | High yields (89-95%). nih.gov |

| 1,3-Dipolar Cycloaddition | Primary amines, isatins, and dipolarophiles | Ethanol | Reduced reaction time (18 h to 12 min), enhanced yield (69% to 84%). beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Ammonia, aldehyde, β-keto ester | Microwave irradiation | Rapid reaction optimization. cem.com |

Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and simplified scalability. wuxiapptec.commdpi.com This technology is particularly well-suited for the production of heterocyclic compounds.

Continuous flow processes have been developed for the multistep synthesis of complex thiazole derivatives, such as 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones and 2-(1H-indol-3-yl)thiazoles, without the need for isolation of intermediates. mdpi.comnanobioletters.com These automated systems allow for the rapid and efficient generation of compound libraries. mdpi.comnanobioletters.com The use of packed-bed reactors with immobilized catalysts in flow systems further enhances sustainability by simplifying catalyst recovery and reuse. wuxiapptec.com

The application of flow chemistry to the synthesis of this compound could enable a more streamlined and scalable production process, which is particularly important for the generation of larger quantities of material for further studies.

Catalyst Development and Mechanistic Insights in Thiazole Ring Formation

The development of novel and more efficient catalysts is a cornerstone of advancing synthetic methodologies. For thiazole synthesis, significant efforts have been directed towards creating catalysts that are not only highly active but also reusable and environmentally benign.

Heterogeneous catalysts, such as copper silicate (B1173343) and silica-supported tungstosilisic acid, have been successfully employed in the synthesis of thiazole derivatives. mdpi.comnanobioletters.com These catalysts offer the advantage of easy separation from the reaction mixture and can often be reused multiple times without significant loss of activity, contributing to more sustainable chemical processes. mdpi.comnanobioletters.com Magnetic nanocatalysts are also emerging as a promising class of reusable catalysts for thiazole synthesis. researchgate.net

Understanding the reaction mechanism is crucial for catalyst design and optimization. The Hantzsch thiazole synthesis, a cornerstone for building the thiazole ring, proceeds through the nucleophilic attack of the sulfur atom of a thioamide on an α-halocarbonyl compound, followed by cyclization and dehydration. nih.govresearchgate.netencyclopedia.pub Kinetic studies of this reaction have provided valuable insights into the reaction order and the influence of various parameters on the reaction rate. benthamdirect.com Detailed mechanistic investigations, often supported by computational studies, continue to refine our understanding of this fundamental transformation, paving the way for the development of next-generation catalysts with improved performance. researchgate.net

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 3 Pyrrolidinyl Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the molecular structure.

The ¹H and ¹³C NMR spectra of 4-(3-pyrrolidinyl)thiazole derivatives provide characteristic signals that are crucial for structural assignment. biointerfaceresearch.commdpi.comresearchgate.net The chemical shifts (δ) of the protons and carbons are influenced by their electronic environment within the thiazole (B1198619) and pyrrolidine (B122466) rings.

Proton NMR (¹H NMR): In a typical ¹H NMR spectrum of a this compound scaffold, distinct signals are expected for the protons on both the thiazole and pyrrolidine rings. biointerfaceresearch.com

Thiazole Protons: The thiazole ring typically exhibits two aromatic protons. The proton at the C2 position usually appears as a singlet, while the proton at the C5 position also presents as a singlet in the aromatic region (typically δ 7.0-9.0 ppm). For instance, in some 2-substituted-4-phenylthiazole derivatives, the C5-H proton signal appears as a singlet around δ 7.1-7.8 ppm. mdpi.comnih.gov

Pyrrolidine Protons: The pyrrolidinyl moiety shows a more complex set of signals in the aliphatic region (typically δ 1.5-4.0 ppm). The methine proton at the C3' position (the point of attachment to the thiazole ring) gives a multiplet. The methylene protons at the C2', C4', and C5' positions will appear as overlapping multiplets. The N-H proton of the pyrrolidine ring, if unsubstituted, will appear as a broad singlet, the chemical shift of which can be solvent-dependent. biointerfaceresearch.com

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Thiazole Carbons: The carbon atoms of the thiazole ring resonate in the aromatic region (typically δ 100-170 ppm). The C2 carbon is generally the most downfield, followed by C4 and C5. For example, in some 2-amino-4-phenylthiazole derivatives, the C2, C4, and C5 carbons appear around δ 168.8, 150.2, and 101.9 ppm, respectively. asianpubs.org

Pyrrolidine Carbons: The carbons of the pyrrolidine ring appear in the upfield, aliphatic region of the spectrum (typically δ 25-60 ppm). The C3' carbon, being attached to the thiazole ring, will be downfield relative to the other pyrrolidine carbons.

The following table summarizes the expected chemical shift ranges for the core this compound structure based on data from related derivatives.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Thiazole C2-H | Singlet, ~8.5-8.8 | ~150-155 |

| Thiazole C4 | - | ~145-150 |

| Thiazole C5-H | Singlet, ~7.0-7.3 | ~110-115 |

| Pyrrolidine C2'-H₂ | Multiplet, ~3.0-3.5 | ~45-50 |

| Pyrrolidine C3'-H | Multiplet, ~3.5-4.0 | ~35-40 |

| Pyrrolidine C4'-H₂ | Multiplet, ~2.0-2.5 | ~25-30 |

| Pyrrolidine C5'-H₂ | Multiplet, ~3.0-3.5 | ~50-55 |

| Pyrrolidine N-H | Broad Singlet, variable | - |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would show correlations between the C3'-H and the adjacent C2'-H₂ and C4'-H₂ protons within the pyrrolidine ring. It would also show correlations between the protons at C4' and C5'. This allows for the complete assignment of the spin system of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu This technique is invaluable for definitively assigning the carbon signals. For example, the signal for the C5-H proton of the thiazole ring would show a cross-peak with the C5 carbon signal in the HSQC spectrum. Similarly, each proton signal from the pyrrolidine ring would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.eduipb.pt HMBC is critical for connecting different fragments of the molecule. Key correlations for this compound would include a cross-peak between the C3'-H proton of the pyrrolidine ring and the C4 carbon of the thiazole ring, unambiguously confirming the point of attachment between the two rings. Correlations between the thiazole C5-H proton and the thiazole C4 carbon would also be expected. beilstein-journals.org

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the identity of this compound compounds. nih.gov

When the pyrrolidine ring is substituted, it can contain chiral centers, leading to the possibility of stereoisomers. NMR spectroscopy is a primary tool for determining the relative configuration of these stereocenters. doi.org

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons can provide information about the dihedral angle between them, which is related to the stereochemistry. By analyzing the ³JHH values within the pyrrolidinyl ring, the relative cis/trans orientation of substituents can often be deduced.

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space (typically within 5 Å). wordpress.com 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments show cross-peaks between protons that are close to each other in space, regardless of whether they are bonded. science.gov For a substituted this compound, a NOESY experiment could reveal through-space correlations between protons on the pyrrolidine ring, allowing for the determination of their relative stereochemistry (e.g., cis or trans).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental formula of the parent molecule and its fragments. For a newly synthesized this compound derivative, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated mass. beilstein-journals.org

| Technique | Information Obtained | Application for this compound |

| HRMS (e.g., ESI-TOF) | Precise mass-to-charge (m/z) ratio | Determination of the exact elemental formula (e.g., C₇H₁₀N₂S for the parent compound). |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. biointerfaceresearch.com The resulting fragment ions (product ions) are then analyzed, providing insight into the structure of the precursor ion. The fragmentation pattern is often characteristic of a particular class of compounds.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Common fragmentation pathways would likely involve the cleavage of the pyrrolidine ring or the bond connecting the two rings. wvu.edu

Loss of the Pyrrolidine Ring: A common fragmentation pathway for N-heterocyclic compounds is the cleavage of the ring system. The pyrrolidine ring may fragment through various pathways, including the loss of small neutral molecules like ethylene. wvu.edu

Cleavage of the C-C Bond: The bond between the C4 of the thiazole and C3' of the pyrrolidine is a likely point of cleavage, leading to ions corresponding to each of the ring systems.

Thiazole Ring Fragmentation: Thiazole rings themselves have characteristic fragmentation patterns, often involving the loss of acetylene or HCN, which can aid in confirming the presence of this heterocycle. researchgate.net

The following table outlines potential key fragment ions that could be observed in the MS/MS spectrum of protonated this compound.

| Precursor Ion [M+H]⁺ | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| C₇H₁₁N₂S⁺ | Varies | C₂H₄ (ethylene) | Fragmentation of the pyrrolidine ring. |

| C₇H₁₁N₂S⁺ | Varies | C₄H₈N (pyrrolidinyl radical) | Cleavage of the bond between the rings. |

| C₇H₁₁N₂S⁺ | Varies | HCN | Fragmentation of the thiazole ring. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography serves as an unequivocal method for determining the precise stereostructure of bioactive compounds in the solid state novapublishers.com. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within a crystal lattice.

Single-crystal X-ray diffraction (SCXRD) analysis of compounds containing thiazole and pyrrolidine rings reveals key structural features. For the this compound scaffold, the analysis would be expected to confirm the planarity of the 1,3-thiazole ring system nih.gov. The pyrrolidine ring, being a saturated heterocycle, is not planar and typically adopts a puckered "envelope" or "twist" conformation to minimize steric and torsional strain nih.govresearchgate.net.

SCXRD studies on related thiazolidine derivatives (which contain a saturated thiazole ring) show that the ring pucker is significantly influenced by stereoelectronic effects, such as the gauche effect nih.gov. In the case of a pyrrolidine ring attached to a thiazole, the specific pucker (e.g., Cγ-exo or Cγ-endo) would be determined by the substitution pattern and the electronic interactions between the two heterocyclic systems nih.govresearchgate.net. The covalent bond linking the C4 of the thiazole to the C3 of the pyrrolidine establishes the core connectivity, and diffraction data would provide its precise length and the rotational angle between the two rings.

Table 1: Expected Crystallographic Parameters for a Hypothetical this compound Derivative

| Parameter | Expected Value/Feature | Significance |

| Crystal System | Dependent on packing (e.g., Monoclinic, Triclinic) mdpi.com | Describes the basic symmetry of the unit cell. |

| Space Group | Dependent on packing and chirality (e.g., P-1, P2₁) mdpi.com | Defines the symmetry operations within the unit cell. |

| Thiazole Ring | Near-planar geometry nih.gov | Confirms the aromatic character and rigidity of this moiety. |

| Pyrrolidine Ring | Non-planar, puckered conformation (envelope or twist) nih.gov | Indicates conformational flexibility and stereoisomeric possibilities. |

| C(thiazole)-C(pyrrolidine) Bond Length | ~1.50 - 1.54 Å | Standard sp²-sp³ carbon-carbon single bond length. |

| Inter-ring Torsional Angle | Variable | Defines the relative orientation of the two rings in the solid state. |

The crystal packing of this compound derivatives is dictated by a network of non-covalent intermolecular interactions. The pyrrolidine moiety contains a secondary amine (N-H), which is a potent hydrogen bond donor. The thiazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Therefore, strong N-H···N(thiazole) intermolecular hydrogen bonds are highly anticipated, playing a crucial role in stabilizing the crystal lattice.

The solid-state conformation of this compound is a result of the interplay between intramolecular steric effects and the energy-minimizing arrangement of intermolecular forces in the crystal. A key conformational feature is the puckering of the pyrrolidine ring. Pyrrolidine and its derivatives are known to exist in two primary puckered forms: Cγ-exo and Cγ-endo nih.govresearchgate.net. The preferred conformation in the solid state can be locked in by the crystal packing forces and is often influenced by substituents researchgate.net.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers insights into its bonding and structure. These methods are complementary and serve as a powerful tool for characterization nih.gov.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound derivatives, FTIR is instrumental in confirming the presence of the key structural moieties biointerfaceresearch.com.

Key expected vibrational bands include:

N-H Stretch: A characteristic band for the secondary amine in the pyrrolidine ring, typically appearing in the region of 3200-3400 cm⁻¹ biointerfaceresearch.com. Its position and shape can indicate the extent of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring appears just below 3000 cm⁻¹.

C=N Stretch: The endocyclic C=N bond of the thiazole ring gives rise to a strong absorption band, typically found in the 1600-1630 cm⁻¹ range biointerfaceresearch.comnih.gov.

C=C Stretch: The C=C double bond within the thiazole ring also shows a characteristic absorption in the fingerprint region, often around 1500-1550 cm⁻¹ biointerfaceresearch.com.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring are expected at lower wavenumbers, contributing to the complex fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |

| N-H Stretch | 3200 - 3400 | Pyrrolidine Amine | biointerfaceresearch.com |

| Aromatic C-H Stretch | > 3000 | Thiazole Ring | nih.gov |

| Aliphatic C-H Stretch | < 3000 | Pyrrolidine Ring | - |

| C=N Stretch | 1600 - 1630 | Thiazole Ring | biointerfaceresearch.comnih.gov |

| C=C Stretch | 1500 - 1550 | Thiazole Ring | biointerfaceresearch.com |

| Fingerprint Region | < 1500 | Overall Skeleton | mdpi.com |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FTIR. However, the selection rules are different; Raman is sensitive to changes in polarizability, while FTIR is sensitive to changes in dipole moment. This makes Raman particularly useful for analyzing symmetric vibrations and non-polar bonds, thus offering complementary data nih.gov.

In the context of pharmaceutical analysis, Raman spectroscopy is a valuable non-destructive tool for identifying compounds and analyzing crystalline forms nih.govsyncsci.com. For this compound, a Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of the thiazole moiety due to the high polarizability of the π-electron system. The C-S bond vibrations within the thiazole ring are also typically strong in Raman spectra. The fingerprint region (below 1800 cm⁻¹) would provide a unique pattern of peaks useful for identification and for studying subtle structural changes between different derivatives or polymorphs nih.gov. While specific experimental data for this exact compound is not widely published, the technique remains a cornerstone for the comprehensive vibrational analysis of such heterocyclic systems.

Computational Chemistry and Theoretical Investigations of 4 3 Pyrrolidinyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. For compounds containing thiazole (B1198619) and other heterocyclic moieties, DFT has proven to be a reliable method for predicting molecular geometries, electronic properties, and reactivity. nih.gov

In typical DFT studies on thiazole derivatives, various combinations of functionals and basis sets are employed to achieve a balance between computational cost and accuracy. nih.gov For instance, the B3LYP functional is commonly used in conjunction with basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.net Such calculations for 4-(3-Pyrrolidinyl)thiazole would provide the optimized three-dimensional structure, bond lengths, bond angles, and dihedral angles, which are crucial for understanding its spatial arrangement.

Table 1: Common DFT Functionals and Basis Sets for Thiazole Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3PW91 | 6-311G(d,p) | Electronic and Chemical Properties nih.gov |

| M06-2X | 6-311++G(d,p) | Thermochemistry, Kinetics, Noncovalent Interactions researchgate.net |

| CAM-B3LYP | 6-311G(d,p) | Electronic Spectra (UV-Vis), Charge Transfer bohrium.com |

| ωB97XD | aug-cc-pvdz | NLO Properties, Long-Range Interactions mdpi.com |

These theoretical studies are instrumental in exploring the biotransformation and potential toxicity of drugs containing thiazole groups by calculating the energy barriers for metabolic reactions like epoxidation and oxidation. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For thiazole derivatives, DFT calculations are routinely used to determine these orbital energies and the resulting energy gap. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from computational calculations. It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com These maps are useful for predicting how a molecule will interact with other molecules, such as biological receptors or reactants.

Table 2: Representative FMO Energies and Energy Gaps for Thiazole Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |

| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |

| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 |

| 4-Mercaptothiazole | -8.712 | 3.103 | 11.815 |

Data is illustrative for substituted thiazoles and calculated by ab initio/HF method. researchgate.net

Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.govscielo.org.za These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. bohrium.commdpi.com The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to confirm the structure and understand the nature of the electronic transitions, which are often related to π→π* or n→π* transitions within the aromatic rings. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical NMR spectra can be generated. scielo.org.za Comparing these predicted spectra with experimental data is a valuable method for confirming the proposed structure and assigning specific resonances. nih.govscielo.org.za

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Thiazolidinone Derivative

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (B3LYP/6-31G(d,p)) |

|---|---|---|

| C25 (methoxy) | 55.65 | 53.01 |

| C26 (methoxy) | 55.57 | 52.85 |

| C7 (allylidene) | 141.8 | 136.9 |

| C8 (allylidene) | 125.2 | 123.6 |

| C9 (allylidene) | 129.6 | 127.0 |

Data is for (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, illustrating the predictive power of DFT for NMR spectra. scielo.org.za

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular conformations and interactions. nih.govresearchgate.net

The this compound molecule possesses significant conformational flexibility. The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The relative stability of these puckers can be influenced by substituents on the ring. researchgate.net

Furthermore, there is rotational freedom around the single bond connecting the pyrrolidine ring to the thiazole ring. The interplay between the pyrrolidine ring pucker and the rotation around this connecting bond creates a complex conformational landscape with multiple energy minima. nih.govmdpi.com Conformational analysis using computational methods can identify the most stable conformers and the energy barriers for interconversion between them. eie.gr Such studies on related thiazole-amino acid systems have shown that specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. nih.govnih.gov

The surrounding environment, particularly the solvent, can have a significant impact on the conformational preferences and dynamics of a molecule. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation box. researchgate.netbohrium.com

Studies on similar heterocyclic compounds have shown that polar solvents can stabilize more polar conformers and influence the barriers to rotation around single bonds. researchgate.netresearchgate.net For this compound, the presence of nitrogen atoms in both rings allows for potential hydrogen bonding with protic solvents like water. Molecular dynamics simulations in explicit solvent can reveal how solvent molecules interact with the solute and affect its conformational equilibrium and dynamic behavior. researchgate.net These simulations provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties in a biological or chemical context. rsc.org

Molecular Modeling and Docking Studies of this compound with Molecular Targets (in silico only)

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a this compound derivative, might bind to the active site of a biological target, typically a protein or enzyme. These studies are fundamental in modern drug discovery, providing a structural basis for understanding biological activity.

Molecular docking simulations are employed to determine the preferred orientation and conformation of a ligand when it binds to a receptor. This process generates a binding score or an estimated free energy of binding (often expressed in kcal/mol), which indicates the stability of the ligand-receptor complex. researchgate.net

Studies on various thiazole derivatives have demonstrated their ability to interact with a range of biological targets. For instance, docking studies of novel 2,4-disubstituted thiazoles against DNA gyrase, an essential bacterial enzyme, revealed dock score values ranging from -6.4 to -9.2 kcal/mol, indicating strong binding potential. researchgate.net Similarly, other thiazole derivatives have been docked against the SARS-CoV-2 main protease (PDB ID: 6LU7), with some compounds showing high binding energies, such as -8.6 kcal/mol. researchgate.net

The binding mode analysis identifies the specific amino acid residues in the active site that interact with the ligand. These interactions are typically a combination of:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the nitrogen and sulfur atoms of the thiazole ring or substituents on the pyrrolidine ring.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-Pi Stacking: Aromatic rings, like the thiazole ring, can interact with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

These computational predictions are vital for understanding the mechanism of action and for designing modifications to the this compound scaffold to improve binding affinity and selectivity. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Protein Target | PDB ID | Binding Energy / Dock Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2,4-disubstituted thiazoles | DNA Gyrase | 1KZN | -6.4 to -9.2 | Not Specified |

| N-aminothiazole-hydrazineethyl-pyridines | SARS-CoV-2 Main Protease | 6LU7 | -8.6 (best pose) | Not Specified |

| 2,4-disubstituted thiazoles | Tubulin | Not Specified | Not Specified | Cys241, Leu242, Ala317 |

| Pyrazolyl–thiazole derivatives | E. coli DNA gyrase B | Not Specified | -7.3 to -9.0 | Asp73, Gly77, Pro79, Ile94 |

Virtual screening is a computational strategy used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov When applied to the this compound scaffold, this process involves creating a large virtual library of derivatives with diverse chemical substituents.

The process typically follows these steps:

Library Generation: A vast number of virtual compounds based on the core this compound structure are generated by adding various functional groups at feasible positions. Libraries can contain tens of thousands of molecules. nih.gov

Target Preparation: The three-dimensional structure of the target protein is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Screening: The virtual library is screened against the target's binding site using high-throughput docking algorithms. These algorithms rapidly estimate the binding affinity and pose for each compound.

Hit Selection: Compounds are ranked based on their docking scores and other criteria, such as the formation of key interactions with the protein. The top-ranked compounds, known as "hits," are selected for further investigation. nih.gov

This approach has successfully identified novel inhibitors for various targets. For example, a combinatorial virtual screening of a library containing approximately 20,000 thiazolidinedione-based molecules led to the identification of nine promising candidates for synthesis and biological testing. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational methods provide a powerful means to derive and rationalize these relationships at a molecular level. By analyzing the docking results of a series of this compound analogs, researchers can build predictive SAR models. researchgate.netmdpi.com

For example, if a series of analogs with different substituents on the pyrrolidine ring is studied, docking simulations can reveal that a specific substituent, such as a halogen atom, forms a critical hydrogen bond or a favorable hydrophobic interaction with the target protein. This observation provides a rational explanation for the experimentally observed increase in activity for that analog. researchgate.net

Computational SAR can highlight key structural features required for activity:

Pharmacophore Identification: The essential 3D arrangement of functional groups required for binding is identified.

Activity Cliffs: Small changes in structure that lead to a large change in activity can be explained by the gain or loss of a critical interaction in the binding pocket.

Guided Optimization: SAR data derived from computational studies guides medicinal chemists in designing new analogs with improved potency and selectivity. mdpi.comnih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key area within cheminformatics is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that correlate the chemical structure of a compound with its properties or activities. researchgate.net

To build QSPR or QSAR models, the chemical structure of each molecule in a dataset must be converted into a set of numerical values known as molecular descriptors. researchgate.net These descriptors encode different aspects of the molecule's structure and physicochemical properties. For a series of this compound analogs, a wide variety of descriptors can be calculated.

Table 2: Types of Molecular Descriptors for QSPR/QSAR Modeling

| Descriptor Type | Example(s) | Description |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count | Based on the chemical formula, without geometric information. |

| 2D Descriptors | Topological Indices (e.g., Wiener Index), Polar Surface Area (PSA) | Derived from the 2D representation of the molecule, describing connectivity and topology. researchgate.net |

| 3D Descriptors | van der Waals Surface Area, Dipole Moment | Calculated from the 3D coordinates of the atoms, describing the molecule's shape and electronic properties. nih.gov |

| Field-Based Descriptors | CoMFA and CoMSIA Fields | Describe the steric and electrostatic fields surrounding the molecule, used in 3D-QSAR. |

The selection of appropriate descriptors is a critical step in developing a robust and predictive model. The goal is to choose descriptors that are relevant to the property being modeled while avoiding redundancy.

QSPR models are developed to predict important physicochemical properties that influence a molecule's behavior in biological systems. nih.gov Lipophilicity (logP), which describes a compound's partitioning between an oily and an aqueous phase, is a crucial property that affects solubility, permeability, and binding.

A typical QSPR modeling workflow involves:

Data Collection: A dataset of this compound analogs with experimentally measured values for a specific property (e.g., logP) is compiled.

Descriptor Calculation: A range of molecular descriptors is calculated for each analog in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation linking the descriptors to the property. researchgate.net For example, a model for lipophilicity might take the form: logP = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

Model Validation: The model's predictive power is rigorously tested using statistical metrics and validation techniques.

Table 3: Statistical Metrics for QSAR/QSPR Model Validation

| Metric | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures how well the model fits the training data. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the model's ability to predict data that was not used in its creation (internal validation). | > 0.5 |

| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds (external validation). | > 0.6 |

Studies on thiazole derivatives have successfully produced predictive 3D-QSAR models for biological activity, achieving high R² values (e.g., 0.925) and Q² values (e.g., 0.593), demonstrating strong predictive capability. Such models are invaluable for virtually screening new analogs and prioritizing the synthesis of compounds with desired physicochemical profiles, thereby accelerating the discovery process.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided in the user's instructions.

The requested article structure requires in-depth experimental data for the following sections:

Mechanistic Investigations of 4 3 Pyrrolidinyl Thiazole Interactions in Defined Model Systems

Cellular Interactions and Subcellular Localization in in vitro Cell Line Models (excluding human clinical context)

Investigation of Intracellular Distribution and Target Engagement:There is no published research investigating the subcellular localization or target engagement of this compound within cell cultures.

While the search identified numerous articles on various "thiazole derivatives" and "pyrrolidine derivatives," these studies focus on more complex molecules where the 4-(3-Pyrrolidinyl)thiazole structure is either absent or part of a larger, more substituted chemical entity. Adhering to the strict instruction to focus solely on "this compound" and not introduce information outside the specified scope prevents the use of data from these related but distinct compounds.

Therefore, the creation of a scientifically accurate and thorough article based on the provided outline is not possible at this time due to the lack of specific research on this compound.

Structure-Mechanism Relationships for this compound Analogs in Preclinical Contexts

Systematic structural modifications of the this compound scaffold have revealed critical insights into its molecular target engagement. The thiazole (B1198619) ring, the pyrrolidine (B122466) moiety, and various substituents on either ring serve as key points for modification to probe and enhance biological activity.

Research into thiazole-based analogs of Modafinil (B37608), an atypical dopamine (B1211576) reuptake inhibitor, has provided a clear picture of how structural changes influence target engagement at monoamine transporters. nih.gov A series of derivatives demonstrated that the thiazole core, in comparison to an oxazole (B20620) core, conferred superior inhibitory activity against the SARS-CoV-2 Main Protease (Mpro). nih.gov The introduction of a second chiral center and the subsequent separation of stereoisomers revealed that the (S,S) configuration generally resulted in the highest activity and selectivity for the dopamine transporter (DAT). nih.gov

In the context of anticancer activity, modifications to the thiazole ring have shown significant effects on cell migration and invasion. nih.gov For instance, substituting the amide linker with a sulfamide (B24259) structure led to a significant loss of antimigration activity in some analogs, highlighting the critical role of the linker's chemical nature. nih.gov Furthermore, N-alkylation on the thiazole ring, particularly with longer alkyl chains, tended to enhance antimigration activities. nih.gov Conversely, a methyl substitution at the 5-position of the thiazole ring resulted in a near-complete loss of activity. nih.gov

Studies on thiazole-pyrrolidine derivatives have also explored antibacterial applications. A derivative featuring a 4-fluorophenyl group was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal cytotoxicity to mammalian cells. biointerfaceresearch.com This indicates that substitutions on a phenyl ring attached to the core structure can dictate both the spectrum of activity and the safety profile.

The following table summarizes the impact of various structural modifications on the biological activity of this compound analogs based on preclinical findings.

| Scaffold/Analog | Structural Modification | Target/Activity | Observed Effect | Reference |

| Thiazole-based Modafinil Analogs | Introduction of second chiral center | Dopamine Transporter (DAT) | (S,S)-stereoisomers showed the highest activity and selectivity. | nih.gov |

| Thiazole-based Mpro Inhibitors | Thiazole core vs. Oxazole core | SARS-CoV-2 Main Protease | Thiazole core provided superior inhibition. | nih.gov |

| Anticancer Thiazole Derivatives | N-alkylation on thiazole ring | Cancer cell migration | Longer alkyl chains increased antimigration activity. | nih.gov |

| Anticancer Thiazole Derivatives | Methyl group at 5-position of thiazole | Cancer cell migration | Near complete loss of activity. | nih.gov |

| Thiazole-pyrrolidine Derivatives | Addition of a 4-F-phenyl group | Antibacterial Activity | Selective inhibition of Gram-positive bacteria with low toxicity. | biointerfaceresearch.com |

| Pyrazoline-Thiazole Hybrids | Replacement of thiazole with 1,3,4-thiadiazole | Necroptosis Inhibition | Complete loss of activity. | nih.gov |

| Pyrazoline-Thiazole Hybrids | Introduction of morpholine, phenol, or phenyl sulphanilic fragments on benzene (B151609) core | Necroptosis Inhibition | 3- to 7-fold potentiation of activity. | nih.gov |

The elucidation of how this compound analogs bind to their targets at a molecular level is fundamental to rational drug design. X-ray crystallography and molecular docking simulations have been instrumental in identifying key binding determinants and interaction motifs.

For thiazole-based inhibitors of the SARS-CoV-2 Main Protease (Mpro), studies have confirmed a reversible covalent binding mechanism. A pyridinyl ester group on the analog was identified as a critical pharmacophore for forming a covalent bond with the catalytic Cys145 residue of the enzyme. nih.gov The thiazole core itself plays a significant role by fitting into and interacting with the S2 subsite of the protease's binding pocket. nih.gov

In the development of anticholinesterase agents for Alzheimer's disease, SAR studies of various 1,3-thiazole derivatives have highlighted the importance of specific substituents. academie-sciences.fr For instance, amides incorporating N-heterocyclic systems like quinoxaline (B1680401) at the acyl part were found to be potent inhibitors of acetylcholinesterase (AChE). academie-sciences.fr This suggests that the heterocyclic substituent engages in key interactions within the enzyme's active site. Molecular docking studies of thiazole derivatives targeting tyrosyl-tRNA synthetase and type IIA topoisomerase in bacteria have also been used to propose specific binding modes, guiding further optimization. nih.gov

The binding of thiazole-based modafinil analogs to the dopamine transporter (DAT) has also been investigated through computational modeling. nih.gov These studies help to rationalize the observed selectivity and potency of different stereoisomers, revealing how subtle changes in three-dimensional structure can dramatically alter the fit and interactions within the transporter's binding site. nih.gov

Applications of this compound in Chemical Biology Research

The unique structural and chemical properties of the this compound scaffold make it a valuable platform for developing tools for chemical biology research. These tools enable the investigation of complex biological systems, from identifying novel drug targets to probing protein functions.

Molecular probes are essential for identifying the cellular targets of bioactive small molecules. The this compound framework can be functionalized to create such probes, typically by incorporating a photo-affinity label and/or a reporter tag. Photo-affinity labeling is a powerful technique where a probe is introduced to a biological system, allowed to bind to its target protein, and then irreversibly cross-linked upon photo-irradiation. researchgate.net Subsequent proteomic analysis can then identify the protein that has been "tagged" by the probe.

While specific examples detailing the conversion of this compound itself into a photo-affinity probe are not extensively documented, the principles have been applied to similar heterocyclic structures. The development of such a probe would involve strategically modifying the thiazole or pyrrolidine ring with a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., an alkyne or biotin (B1667282) tag for click chemistry or affinity purification). This approach allows for the unbiased identification of binding partners in complex cellular lysates or even in living cells, providing crucial insights into the compound's mechanism of action. researchgate.net

Affinity-based proteomics is a powerful method for studying protein interactions and identifying protein targets on a large scale. nih.gov In this approach, a bioactive molecule, such as a this compound analog, is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

This technique can validate predicted targets and uncover previously unknown off-targets, which is critical for understanding a compound's full biological effect. The pyrrolidinyl and thiazole moieties offer multiple points for chemical linkage to a solid support without disrupting the key interactions required for target binding.

In chemical genetics, small molecules are used to perturb protein function rapidly and conditionally, analogous to genetic mutations. Potent and selective this compound analogs can serve as chemical genetic tools to study the physiological role of their target proteins in real-time, overcoming some limitations of traditional genetic approaches like lethality or developmental compensation.

The thiazole ring is a privileged scaffold in the design of photochemical tools due to its electronic properties and susceptibility to photochemical reactions. rwth-aachen.de Recent research has demonstrated that thiazoles can undergo photochemical permutation, where irradiation with light can selectively and predictably alter the structure of the heterocycle and the arrangement of its substituents. rwth-aachen.de This process occurs under mild conditions and can be used to generate a library of diverse structural isomers from a single, functionalized precursor. rwth-aachen.de

This "photochemical permutation" strategy offers a novel approach to drug discovery and the development of molecular tools. A this compound derivative could be designed to act as a "pro-probe" or "pro-drug" that, upon specific light activation, rearranges into its active form. This provides a high degree of spatiotemporal control over biological activity. Furthermore, the thiazolo[5,4-d]thiazole (B1587360) (TTz) core, a related heterocyclic system, has been extensively studied for its fluorescent properties, with applications in solid-state photonics and optical devices. nih.gov By analogy, functionalization of the this compound scaffold could be explored to create novel fluorescent dyes for biological imaging and sensing applications. The quinoline (B57606) scaffold, another nitrogen-containing heterocycle, has also been harnessed as a photoactive species capable of generating radicals upon direct excitation, a principle that could potentially be extended to thiazole-based systems. acs.org

Future Directions and Emerging Research Avenues for 4 3 Pyrrolidinyl Thiazole

Exploration of Novel and Convergent Synthetic Strategies

The synthesis of 4-(3-Pyrrolidinyl)thiazole and its derivatives is foundational to exploring their potential. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a reliable route, future research will likely focus on developing more efficient, novel, and convergent strategies. nih.gov The Hantzsch condensation, which involves the reaction of an α-haloketone with a thioamide, is a versatile method for creating the thiazole core. nih.govmdpi.com However, the demand for greener, more atom-economical, and scalable processes necessitates the exploration of new synthetic pathways.

Future synthetic explorations could include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the this compound core could enable rapid library generation and large-scale production.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Applying microwave irradiation to key steps in the synthesis, such as the thiazole ring formation, could enhance efficiency.

Catalytic C-H Activation: Direct functionalization of the thiazole or pyrrolidine (B122466) rings through C-H activation would be a highly convergent strategy. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process and allowing for late-stage diversification of analogs.

Multi-component Reactions (MCRs): Designing novel MCRs that assemble the this compound scaffold in a single step would be a significant advancement in synthetic efficiency. This aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes. nih.gov

A comparative overview of potential synthetic advancements is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

| Strategy | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Hantzsch Condensation | Reaction of α-haloketones with thioamides. nih.gov | Well-established, versatile for various substitutions. |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream. | Improved safety, scalability, and reproducibility. |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Reduced reaction times, increased yields, cleaner reactions. |

| C-H Activation | Direct functionalization of C-H bonds. | High atom economy, allows for late-stage modification. |

Advanced Computational Design and Artificial Intelligence-Driven Discovery of Analogs

The landscape of molecular discovery is being transformed by computational chemistry and artificial intelligence (AI). malariaworld.org For the this compound scaffold, these tools can accelerate the design and identification of novel analogs with desired properties.

Future research avenues in this domain include:

Generative AI Models: AI-driven platforms can design novel molecules de novo. nih.gov By using the this compound as a seed structure, generative algorithms can explore vast chemical space to propose new analogs with optimized properties, such as specific binding affinities or improved physicochemical characteristics. malariaworld.org These platforms often integrate evolutionary algorithms with predictions for absorption, distribution, metabolism, excretion, and toxicology (ADMET). nih.gov

High-Throughput Virtual Screening: Large virtual libraries of this compound derivatives can be screened against biological targets or for specific material properties using molecular docking and molecular dynamics simulations. This can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate predictions of molecular properties, such as reactivity, electronic structure, and spectroscopic signatures. These calculations can help in understanding the intrinsic properties of the scaffold and guide the design of derivatives for specific applications, for instance, in electronic materials.

Table 2: AI and Computational Tools in Analog Discovery

| Tool/Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Generative Chemistry | Designing novel analogs based on the core scaffold. malariaworld.org | Identification of novel, synthetically feasible molecules with optimized properties. |

| Virtual Screening | Docking large libraries of derivatives against targets. | Prioritization of compounds for synthesis and experimental validation. nih.gov |